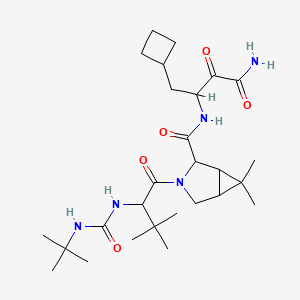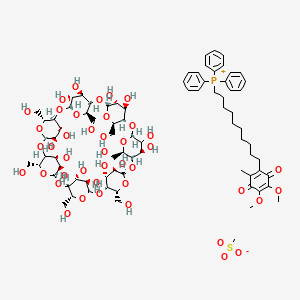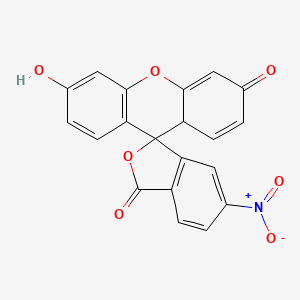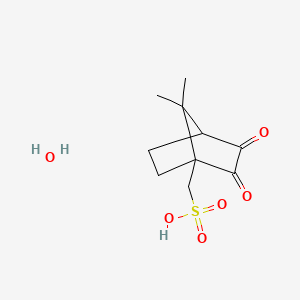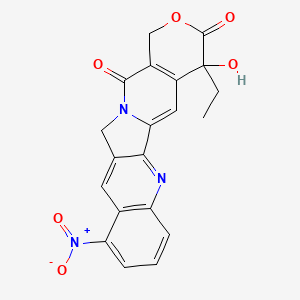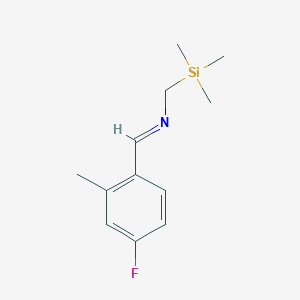
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a fluorinated aromatic ring and a trimethylsilylmethyl group, which can impart unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. The reaction conditions often require a dehydrating agent to drive the formation of the imine. For instance, the reaction between 4-fluoro-2-methylbenzaldehyde and trimethylsilylmethylamine under anhydrous conditions can yield the desired imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzonitrile.
Reduction: Formation of 4-fluoro-2-methylphenylmethylamine.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The fluorinated aromatic ring and trimethylsilylmethyl group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (E)-1-(4-fluorophenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-methylphenyl)-N-(trimethylsilylmethyl)methanimine
- (E)-1-(4-fluoro-2-methylphenyl)-N-methylmethanimine
Uniqueness
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine is unique due to the presence of both a fluorinated aromatic ring and a trimethylsilylmethyl group. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H18FNSi |
|---|---|
分子量 |
223.36 g/mol |
IUPAC 名称 |
(E)-1-(4-fluoro-2-methylphenyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C12H18FNSi/c1-10-7-12(13)6-5-11(10)8-14-9-15(2,3)4/h5-8H,9H2,1-4H3/b14-8+ |
InChI 键 |
UIFLNGJKZBVSOD-RIYZIHGNSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)F)/C=N/C[Si](C)(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)F)C=NC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


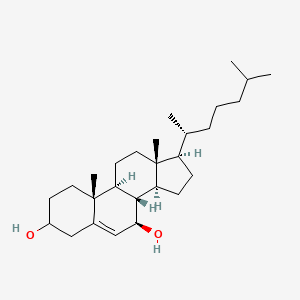
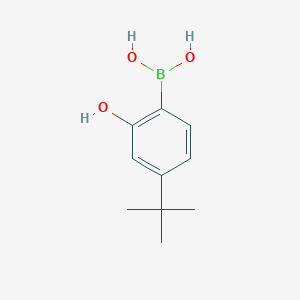
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
